Diploschistesic acid

Description

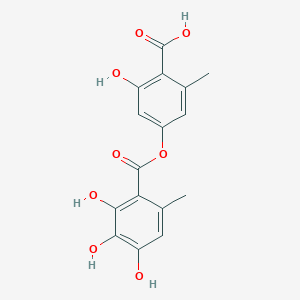

Structure

3D Structure

Properties

CAS No. |

537-08-6 |

|---|---|

Molecular Formula |

C16H14O8 |

Molecular Weight |

334.28 g/mol |

IUPAC Name |

2-hydroxy-6-methyl-4-(2,3,4-trihydroxy-6-methylbenzoyl)oxybenzoic acid |

InChI |

InChI=1S/C16H14O8/c1-6-3-8(5-9(17)11(6)15(21)22)24-16(23)12-7(2)4-10(18)13(19)14(12)20/h3-5,17-20H,1-2H3,(H,21,22) |

InChI Key |

UPYXFRYWDWLGRX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)O)O)O |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Diploschistesic Acid

Genus Diploschistes as a Primary Source

The genus Diploschistes is recognized as a significant source of diploschistesic acid. mdpi.comanbg.gov.au This compound, along with lecanoric acid, is a dominant orcinol (B57675) depside found in the chemistry of many Diploschistes species. anbg.gov.au While the genus has a widespread distribution, the specific occurrence and concentration of this compound can vary between species and even within different chemotypes of the same species. anbg.gov.aulandcareresearch.co.nz

Occurrence in Diploschistes muscorum

Diploschistes muscorum is a species where this compound has been consistently detected. landcareresearch.co.nzmdpi.comlandcareresearch.co.nz This lichen is often found growing on soil, mosses, or plant debris, and can be lichenicolous, meaning it grows on other lichens, particularly Cladonia species. anbg.gov.aulandcareresearch.co.nzunits.it Chemical analysis of D. muscorum typically reveals the presence of both diploschistesic and lecanoric acids as major compounds. landcareresearch.co.nzlandcareresearch.co.nzunits.it

Detection in Diploschistes diacapsis

This compound has been identified in Diploschistes diacapsis. blogspot.commdpi.comanbg.gov.auirost.org This species is characterized by its white to whitish-grey, thick, and often pruinose thallus, and is typically found on carbonate soils or gypsum outcrops in dry meadows. blogspot.comanbg.gov.au Chemical studies confirm this compound as a major compound in D. diacapsis, often accompanied by lecanoric acid and minor amounts of orsellinic acid. blogspot.comanbg.gov.au

Presence in Diploschistes scruposus

Diploschistes scruposus is another species known to contain this compound. anbg.gov.aulandcareresearch.co.nzmdpi.comnzpcn.org.nz This saxicolous lichen, growing on rocks, exhibits chemical variation, with some chemotypes containing lecanoric acid as the major compound, while others contain both this compound (major) and lecanoric acid (major), along with minor orsellinic acid. anbg.gov.aulandcareresearch.co.nz It is a widely distributed species found on siliceous rocks in various habitats, including semi-arid, temperate, and alpine regions. anbg.gov.aulandcareresearch.co.nz

Identification in Diploschistes norman

This compound has been identified in Diploschistes norman. mdpi.com Further detailed information on the specific occurrence and chemical profile within this species can contribute to a broader understanding of this compound distribution within the genus.

Association with Diploschistes cinereocaesius

Diploschistes cinereocaesius, a pantropical species, has been reported to contain this compound as a minor compound, alongside lecanoric acid as a major compound. researchgate.netingentaconnect.comresearchgate.netlias.net This terricolous species is distinguished by its yellowish thallus and larger, often secondarily subdivided apothecia. researchgate.netingentaconnect.com

Differentiation in Diploschistes albopruinosus

Diploschistes albopruinosus, a species found on siliceous rocks in the Canary Islands, is characterized by the presence of this compound, lecanoric acid, and decarboxylecanoric acid. cambridge.orgpedroluisperezdepaz.esresearchgate.net The presence of these compounds, particularly diploschistesic and decarboxylecanoric acids, helps differentiate it from other similar species like D. gypsaceus. cambridge.orgpedroluisperezdepaz.es

Data Table: Occurrence of this compound in Selected Diploschistes Species

| Species | Substrate | Key Associated Compounds (Major/Minor) | Geographic Distribution | Source Indices |

| Diploschistes muscorum | Soil, mosses, debris | This compound (major), Lecanoric acid (major) | Cosmopolitan (Northern Hemisphere, rare in Southern) | landcareresearch.co.nzlandcareresearch.co.nzunits.it |

| Diploschistes diacapsis | Carbonate soils, gypsum | This compound (major), Lecanoric acid (major), Orsellinic acid (minor) | Widely distributed in semi-arid regions (Northern Hemisphere, Australia) | blogspot.comanbg.gov.au |

| Diploschistes scruposus | Siliceous rocks | This compound (major), Lecanoric acid (major), Orsellinic acid (minor) (Chemo II) or Lecanoric acid (major), Orsellinic acid (minor) (Chemo I) | Cosmopolitan (Southern Australia, New Zealand, Europe, etc.) | anbg.gov.aulandcareresearch.co.nz |

| Diploschistes norman | Not specified | This compound | Not specified | mdpi.com |

| Diploschistes cinereocaesius | Soil | Lecanoric acid (major), this compound (minor) | Pantropical | researchgate.netingentaconnect.comresearchgate.netlias.net |

| Diploschistes albopruinosus | Siliceous rocks | This compound, Lecanoric acid, Decarboxylecanoric acid | Canary Islands | cambridge.orgpedroluisperezdepaz.esresearchgate.net |

Detailed Research Findings:

Research on the chemistry of Diploschistes species consistently highlights this compound as a significant secondary metabolite. Studies employing techniques such as Thin Layer Chromatography (TLC) are commonly used to identify and characterize the lichen substances present. myspecies.info The chemical profile, particularly the presence and relative abundance of compounds like this compound and lecanoric acid, serves as a valuable tool for taxonomic differentiation within the genus. cambridge.organbg.gov.aulandcareresearch.co.nz For instance, the distinction between chemotypes of D. scruposus is based on the presence or absence of this compound as a major compound. anbg.gov.aulandcareresearch.co.nz Similarly, the unique combination of diploschistesic, lecanoric, and decarboxylecanoric acids in D. albopruinosus supports its recognition as a distinct species. cambridge.orgpedroluisperezdepaz.es Phylogenetic studies, often utilizing genetic markers alongside chemical data, further contribute to understanding the relationships between Diploschistes species and the evolution of their chemical profiles. ingentaconnect.comresearchgate.net

Presence in Diploschistes xinjiangensis

Diploschistes xinjiangensis, a lichen species described as new to science from Xinjiang in northwest China, is characterized by the presence of specific secondary metabolites. Research findings indicate that this compound is present in the thallus of Diploschistes xinjiangensis. nih.govnih.gov This species, which grows on rock in semiarid regions at elevations of approximately 1700 meters, also contains lecanoric acid. nih.govnih.gov

Co-occurrence with Structurally Related Compounds (e.g., Lecanoric Acid, Orsellinic Acid)

This compound frequently co-occurs with other structurally related phenolic compounds, notably lecanoric acid and orsellinic acid, in various Diploschistes species.

Lecanoric acid, a common orcinol depside, is an ester formed from two units of orsellinic acid. The co-occurrence of this compound and lecanoric acid has been observed in several Diploschistes taxa, including D. muscorum, D. diacapsis, D. scrupossus, and D. norman. chem960.comrsc.org This co-occurrence is considered common and has been noted in microchemical analyses for lichen identification.

Studies on Diploschistes muscorum have detected orsellinic acid, this compound, and lecanoric acid together. In this species, lecanoric acid was found to have the highest relative concentration among these three secondary metabolites, while orsellinic acid had the lowest. The relative concentrations of these compounds have been shown to be significantly and positively correlated with each other in D. muscorum.

The co-occurrence of these depsides and related phenolic acids in Diploschistes species highlights the interconnected biosynthetic pathways within these lichens. While lecanoric acid is widely distributed across many lichen genera, this compound appears to have a more restricted taxonomic distribution, primarily known from the genus Diploschistes.

The presence and relative concentrations of these secondary metabolites can vary between different Diploschistes species and even within different chemotypes of the same species. For instance, Diploschistes scruposus has been reported to have two chemical groups: one where lecanoric acid is a major compound and orsellinic acid is minor, and another where both lecanoric and diploschistesic acids are major compounds with orsellinic acid as a minor component.

The following table summarizes the co-occurrence of this compound with Lecanoric acid and Orsellinic acid in some Diploschistes species based on the available information:

| Lichen Species | This compound | Lecanoric Acid | Orsellinic Acid | Notes |

| Diploschistes xinjiangensis | Present | Present | Not specified | Detected in this newly described species. nih.govnih.gov |

| Diploschistes muscorum | Present | Present | Present | Co-occur in examined samples; relative concentrations vary. |

| Diploschistes scruposus | Present (in some chemotypes) | Present | Minor | Co-occurs in certain chemical groups. |

| Diploschistes diacapsis | Present | Present | Not specified | Identified in this taxon. chem960.comrsc.org |

| Diploschistes norman | Present | Present | Not specified | Identified in this taxon. chem960.comrsc.org |

This co-occurrence of structurally related compounds like this compound, lecanoric acid, and orsellinic acid provides valuable chemotaxonomic data for the classification and understanding of the genus Diploschistes.

Biosynthesis and Metabolic Pathways of Diploschistesic Acid

Polyketide Biosynthetic Pathways in Lichens

Polyketides represent a major and structurally diverse class of natural products synthesized in lichen-forming fungi. frontiersin.org The biosynthesis of these compounds is catalyzed by large, multidomain enzymes known as polyketide synthases (PKSs). frontiersin.orgsci-hub.sefao.org In fungi, iterative Type I PKSs are typically involved, functioning similarly to fatty acid synthases. sci-hub.sefao.org These PKSs catalyze sequential carboxylic acid condensations. sci-hub.se

Lichen depsides and depsidones, which include Diploschistesic acid, are primarily synthesized by non-reducing polyketide synthases (NR-PKSs). researchgate.netmdpi.comnih.govbiorxiv.org These NR-PKSs are responsible for assembling the aromatic structures characteristic of these compounds. tandfonline.com A single PKS enzyme can catalyze the formation and dimerization of phenolic rings to produce a depside. mdpi.combiorxiv.org The genes encoding PKSs and other enzymes involved in the biosynthetic pathway, such as cytochrome P450s and methyltransferases, are often found clustered together in biosynthetic gene clusters (BGCs). mdpi.combiorxiv.orgnih.gov

While the core polyketide backbone is assembled by PKSs, other enzymes are necessary for tailoring the final structure of lichen metabolites. mdpi.combiorxiv.org Studies have also indicated that specific fatty acid synthases (FASs) might provide starter units to PKSs in non-lichenized fungi, although their precise role in lichenized fungi is still under investigation. mdpi.combiorxiv.org

Proposed Biogenetic Route from Lecanoric Acid

Lecanoric acid is a known depside found in many lichen species and is considered a plausible precursor in the biosynthesis of other lichen compounds, including depsidones and potentially more complex depsides like this compound. thieme-connect.comwikipedia.org this compound is an orcinol (B57675) depside, a chemical class that also includes lecanoric acid and gyrophoric acid. bioone.org

While a detailed, step-by-step enzymatic pathway specifically for the biosynthesis of this compound from lecanoric acid in lichens is not extensively documented in the provided search results, the biogenetic relationship between depsides and other lichen compounds has been explored. Depsides are generally considered precursors for depsidones, formed through oxidative cyclization. thieme-connect.com Given the structural similarity and co-occurrence of lecanoric acid and this compound in lichens bioone.org, a biogenetic link is highly probable. Early chemical synthesis studies have also explored routes to synthesize this compound, sometimes utilizing lecanoric acid or related precursors. chem960.comrsc.orgdntb.gov.ua

Role of Gattermann Reaction in the Pathway

The Gattermann reaction is a formylation reaction typically used in organic chemistry to introduce an aldehyde group onto aromatic compounds. unacademy.com While the Gattermann reaction itself is a laboratory synthesis method unacademy.com, related formylation processes could conceptually be involved in the biosynthesis of lichen compounds that feature aldehyde functionalities or are derived from intermediates with such groups. Some lichen compounds are β-orcinol derivatives, and it has been suggested that formylation processes might be involved in their biogenesis. ias.ac.in Early chemical investigations into lichen acids utilized the Gattermann reaction for synthetic purposes, for instance, in the preparation of ethyl haematommate from ethyl orsellinate, a compound related to the precursors of depsides. ias.ac.inzenodo.org However, the direct enzymatic equivalent of a Gattermann reaction in the specific biogenetic pathway leading to this compound from lecanoric acid within the lichen mycobiont is not explicitly detailed in the provided information.

Involvement of Dakin Oxidation

The Dakin oxidation is a chemical reaction where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in the presence of a base to form a benzenediol and a carboxylate. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction is considered a plausible mechanism for certain nuclear oxidations in phytochemical processes. ias.ac.in Support for a multi-stage process involving an aldehyde intermediate that subsequently undergoes oxidation via a Dakin-like reaction has been drawn from studies of lichen acids. ias.ac.in While the Dakin oxidation is a known laboratory procedure alfa-chemistry.comorganic-chemistry.orgwikipedia.org, an enzymatic equivalent could potentially play a role in introducing hydroxyl groups or modifying aldehyde functionalities during the biosynthesis of certain lichen metabolites. Similar to the Gattermann reaction, a direct enzymatic Dakin oxidation step specifically in the proposed biogenetic route from lecanoric acid to this compound is not explicitly described in the provided search results, but the chemical transformation it represents could be relevant in the broader context of lichen secondary metabolite biosynthesis involving oxidative steps.

Enzymatic Considerations in Secondary Metabolite Synthesis

The synthesis of secondary metabolites in lichens is primarily governed by enzymes produced by the fungal partner. researchgate.netunab.cl Polyketide synthases (PKSs) are the central enzymes in the biosynthesis of depsides and depsidones. researchgate.netmdpi.comnih.govbiorxiv.org These are large, multi-domain enzymes containing various catalytic sites necessary for the iterative condensation of malonyl-CoA units and the formation of aromatic rings. sci-hub.sefao.orgbiorxiv.org

Beyond PKSs, other enzymes are crucial for modifying the polyketide backbone and assembling the final secondary metabolite structure. These tailoring enzymes can include cytochrome P450 monooxygenases, methyltransferases, reductases, cyclases, and esterases. mdpi.combiorxiv.orgnih.gov For instance, cytochrome P450 enzymes are often involved in oxidative steps, such as the formation of the ether linkage in depsidones from depside precursors. mdpi.combiorxiv.orgthieme-connect.comtandfonline.com Methyltransferases can introduce methyl groups, a common modification in lichen compounds. nih.govthieme-connect.com

The genes encoding these enzymes are frequently organized into biosynthetic gene clusters (BGCs) within the fungal genome. mdpi.combiorxiv.orgnih.gov The co-localization of these genes facilitates the coordinated expression and production of the enzymes required for a specific metabolic pathway. mdpi.combiorxiv.org Research utilizing comparative genomics, transcriptomics, and heterologous expression has begun to link specific PKS genes and associated tailoring enzymes to the biosynthesis of particular lichen metabolites, such as atranorin (B1665829) and grayanic acid. mdpi.comnih.govbiorxiv.orgnih.gov However, for many lichen compounds, including this compound, the specific enzymes and the complete biosynthetic gene clusters involved are still under investigation. mdpi.comnih.govbiorxiv.org

The production of secondary metabolites in lichens can be influenced by various factors, including environmental conditions and the interaction between the fungal and algal partners. sci-hub.sethieme-connect.com Studies have shown that the presence of the photobiont can impact the mycobiont's secondary metabolite production. thieme-connect.com

Isolation, Purification, and Analytical Characterization Methodologies for Diploschistesic Acid

Extraction Techniques from Lichen Thalli

The initial step in obtaining diploschistesic acid from lichen thalli involves the extraction of secondary metabolites. This process aims to isolate the compound from the complex biological matrix of the lichen.

Solvent-Based Extraction Approaches (e.g., Acetone (B3395972), Methanol)

Solvent-based extraction is a common method for isolating lichen compounds. Acetone and methanol (B129727) are frequently used solvents due to their ability to dissolve a range of lichen metabolites. researchgate.net Extraction can be performed using techniques such as maceration or accelerated solvent extraction (ASE). researchgate.netmdpi.com Studies have investigated the efficiency of different solvents and extraction methods for isolating phenolic compounds from plant materials, indicating that methanol and acetone can be effective solvents for extracting secondary metabolites. nih.govfoodandnutritionjournal.org For instance, accelerated solvent extraction using 80% aqueous acetone and 60% aqueous methanol has been explored for extracting phenols from grape skins and seeds. mdpi.com In the context of lichens, acetone extracts have been used for comprehensive metabolite analysis. researchgate.net Sequential solvent extraction, using solvents of increasing polarity like hexane, chloroform, ethyl acetate, acetone, and methanol, can also be employed as a pretreatment method to remove contaminants before isolating target compounds. researchgate.net

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude extract. These techniques exploit differences in the physical and chemical properties of the compounds to achieve separation.

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) is a widely used planar chromatography technique for the separation and analysis of small samples. savemyexams.comnih.gov In TLC, the stationary phase is typically a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated on a flat plate. savemyexams.comnih.gov The mobile phase, a liquid solvent or mixture, moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. savemyexams.comnih.gov TLC can be used for qualitative analysis, monitoring the progress of reactions, and assessing the purity of isolated compounds. Visualization of spots on a TLC plate can be achieved using UV light or various staining reagents. savemyexams.comliv.ac.uk TLC has been used in the analysis of lichen compounds and can help in the identification of different chemical constituents. tnenvis.nic.iningentaconnect.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful column chromatography technique used for separating, identifying, and quantifying components in a mixture. ksu.edu.sasemanticscholar.org HPLC utilizes small-particle columns and high pressure to force the mobile phase through the stationary phase, providing efficient separation. ksu.edu.sa Reversed-phase HPLC is a common mode for analyzing organic acids, often employing a polar mobile phase such as a mixture of methanol or acetonitrile (B52724) with water. ksu.edu.sashimadzu.com UV detection is frequently used in HPLC for organic acid analysis, typically at short wavelengths around 210 nm, where carboxyl groups show absorption. semanticscholar.orgshimadzu.com HPLC methods are developed and validated to ensure specificity, sensitivity, accuracy, and precision for the analysis of target compounds. semanticscholar.orgjchr.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS)

LC-MS/MS and UHPLC-Q-TOF-MS/MS are advanced hyphenated techniques that combine the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. researchgate.netresearchgate.netrsc.orgupv.esmdpi.com These techniques are particularly valuable for the analysis of complex mixtures and the identification of unknown compounds. researchgate.netresearchgate.netrsc.orgmdpi.comnih.gov UHPLC offers advantages over traditional HPLC, including higher speed, increased sensitivity, and enhanced repeatability. rsc.org Q-TOF-MS provides accurate mass measurements of precursor and fragment ions, allowing for the determination of elemental composition and facilitating compound identification through fragmentation pattern analysis and database searching. researchgate.netresearchgate.netrsc.orgmdpi.comnih.gov LC-MS/MS has been employed for the precise analysis and tentative identification of compounds in lichen extracts, including depsides and depsidones, based on their fragmentation patterns. researchgate.netresearchgate.net UHPLC-Q-TOF-MS/MS has been used for comprehensive metabolite profiling and characterization in natural products. rsc.orgmdpi.comnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for the structural elucidation and characterization of isolated this compound. These techniques provide information about the molecular structure and functional groups of the compound.

Common spectroscopic techniques used in the characterization of organic compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govlehigh.edusolubilityofthings.comspectroscopyonline.com

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon atoms within a molecule, including their chemical environment and connectivity, which is essential for determining the compound's structure. upv.esnih.govlehigh.eduspectroscopyonline.com

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. nih.govlehigh.edusolubilityofthings.comspectroscopyonline.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions and the presence of chromophores. upv.esnih.govlehigh.edusolubilityofthings.comspectroscopyonline.com While less informative for complete structural elucidation compared to NMR, UV-Vis can be useful for quantitative analysis and detecting compounds with UV activity. shimadzu.comlehigh.edusolubilityofthings.com

The combination of these spectroscopic techniques, often in conjunction with mass spectrometry, provides a comprehensive approach to confirm the identity and determine the structure of this compound. lehigh.edusolubilityofthings.com

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV-Vis region of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule, particularly in chromophores (groups containing pi electrons or non-bonding electrons). UV-Vis spectroscopy can be used to detect the presence of compounds with characteristic absorption patterns and to quantify their concentration. For phenolic compounds like depsides, UV-Vis spectra typically show absorption bands related to the aromatic rings and conjugated systems. While general applications of UV-Vis spectroscopy for analyzing phenolic compounds and plant extracts are well-documented, specific detailed UV-Vis data for this compound were found in one source, indicating a maximum absorption at 281 nm with a log ε of 4.30, and an inflexion at 235 nm. ias.ac.in

Table 1: UV-Vis Spectral Data for this compound

| Parameter | Value |

| Maximum Absorption (λmax) | 281 nm ias.ac.in |

| log ε | 4.30 ias.ac.in |

| Inflexion | 235 nm ias.ac.in |

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and functional groups of a molecule. By analyzing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C) in a strong magnetic field, NMR spectra reveal the number and types of atoms, their chemical environment, and their connectivity. This makes NMR indispensable for confirming the structure of isolated compounds. nih.gov ¹H NMR and ¹³C NMR are routinely used in the structural characterization of natural products, including phenolic acids and depsides. researchgate.netchemguide.co.uk Although the searches confirm the importance of NMR in characterizing lichen substances, specific detailed ¹H and ¹³C NMR data for this compound were not explicitly provided in the snippets.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can help in structural identification. expasy.orgpeakproteins.com Coupled techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are particularly useful for analyzing complex mixtures and confirming the molecular formula of isolated compounds. researchgate.netnih.gov In the context of analyzing lichen metabolites, including depsides, mass spectrometry is employed for identification and structural analysis. irost.org One search result specifically mentions this compound being produced as a peak at m/z 334 in HR-ESI-MS analysis of secondary metabolites from lichens. researchgate.net Fragmentation pattern analysis further aids in the elucidation of the compound's structure. researchgate.net

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| m/z | 334 researchgate.net | HR-ESI-MS researchgate.net |

Raman Spectroscopy for Detection and Analysis in Substrata

Raman spectroscopy is a vibrational spectroscopic technique that complements IR spectroscopy. It measures the inelastic scattering of light, providing information about the molecular vibrations of a sample. Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions and for the characterization of materials in situ or on surfaces. americanpharmaceuticalreview.commdpi.com Surface-Enhanced Raman Spectroscopy (SERS) can significantly enhance the Raman signal, allowing for the detection of molecules at very low concentrations. americanpharmaceuticalreview.comresearchgate.net While Raman spectroscopy is a powerful tool for material analysis and can provide information on molecular structure, its specific application for the direct detection and analysis of this compound within its natural substrata (lichens) was not detailed in the provided search results, although the technique's utility for analyzing various materials and detecting chemicals on substrates is established. mdpi.comnih.govspectroscopyonline.com

Biological Activities and Mechanisms of Action of Diploschistesic Acid in Vitro/preclinical Focus

Antioxidant Activity

Diploschistesic acid plays a role in protecting lichens from oxidative stress induced by harsh environmental conditions. pensoft.netnih.gov A study on the lichen Diploschistes muscorum exposed to a simulated Mars atmosphere and ionizing radiation found that the relative concentration of this compound increased significantly after the experiment. pensoft.netnih.gov This response suggests an active role in the lichen's defense mechanisms against oxidative damage triggered by stressors like radiation. pensoft.netnih.gov The production of secondary metabolites such as this compound is a key strategy for lichens to compensate for environmental stress and is crucial for their survival in extreme habitats. pensoft.netnih.govuj.edu.pl

Table 1: Relative Concentration of this compound in D. muscorum Before and After Exposure to Simulated Mars Conditions Data extracted from a study on lichen resilience to ionizing radiation. pensoft.netnih.gov

| Experimental Group | Mean Relative Concentration | Standard Error (SE) |

|---|---|---|

| Control | ~0.30 | +/- ~0.02 |

| Experimental (Post-Exposure) | ~0.38 | +/- ~0.03 |

Antimicrobial Potential (Antibacterial and Antifungal)

This compound has been identified as a lichen metabolite with antimicrobial properties. weijiwangluo.comresearchgate.net As a member of the depside class of compounds, its activity aligns with the known antibacterial and antifungal capabilities of many lichen-derived substances. dokumen.pubscribd.com Its presence in lichens may contribute to defending against pathogenic microorganisms in their environment.

The specific cellular and molecular targets of this compound's antimicrobial action have not been detailed in the available scientific literature. While its general antimicrobial activity is noted, the precise mechanisms by which it inhibits the growth of or kills bacteria and fungi remain an area for further investigation.

Phytotoxic Effects

Based on the available research, there is no specific information regarding the phytotoxic effects of this compound.

Allelopathic Function in Ecological Contexts

This compound is suggested to have an allelopathic function, which is important in ecological contexts. mdpi.comunito.itanu.edu.auresearchgate.net Allelopathy refers to the chemical inhibition of one organism by another. In lichens, secondary metabolites are secreted into their immediate environment, which can regulate the development of lichen communities and inhibit the colonization of surfaces by competing organisms. mdpi.comunito.itresearchgate.net this compound has been identified as one of the metabolites produced by lichens colonizing stone surfaces, such as the Caestia Pyramid in Rome, where the allelopathic activity of these compounds is believed to contribute to observable patterns of growth inhibition on the monument. mdpi.comunito.itresearchgate.net This long-lasting inhibitory effect is ecologically significant, helping the lichen secure its habitat. mdpi.comunito.itresearchgate.net

Table 2: Summary of Reported Biological Activities of this compound

| Biological Activity | Finding | Reference(s) |

|---|---|---|

| Antioxidant | Concentration increases in D. muscorum under oxidative stress, suggesting a protective role. | pensoft.netnih.govuj.edu.pl |

| Antimicrobial | Identified in literature as having antimicrobial properties. | weijiwangluo.comresearchgate.net |

| Allelopathic | Implicated in the inhibition of competing organisms on colonized surfaces. | mdpi.comunito.itresearchgate.net |

General Bioactivity in Diploschistes Species

Lichens belonging to the genus Diploschistes are known to produce a variety of secondary metabolites, with this compound being a prominent constituent in many species, including Diploschistes ocellatus, D. diacapsis, and D. muscorum. units.it Research into the biological activities of extracts from these lichens has revealed a spectrum of effects, largely attributable to their complex chemical composition, which, in addition to this compound, often includes other depsides like lecanoric acid and the monocyclic phenol, orsellinic acid. units.it The bioactivity of these extracts is typically evaluated through in vitro assays focusing on antioxidant, cytotoxic, and antimicrobial properties.

Antioxidant Activity of Diploschistes ocellatus Extracts

Extracts from Diploschistes ocellatus have demonstrated significant antioxidant capabilities, which are largely attributed to their phenolic content. nih.gov The effectiveness of these extracts varies depending on the solvent used for extraction, which in turn influences the profile of secondary metabolites obtained. Methanol (B129727) and acetone (B3395972) extracts, in particular, have shown potent radical scavenging and reducing power. nih.govbegellhouse.com

A study on the antioxidant capacity of D. ocellatus from Tunisia provided detailed findings on the efficacy of different solvent extracts. The methanolic extract showed the most potent scavenging capacity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical and the highest iron-chelating power. nih.gov Conversely, the acetone extract exhibited a stronger ferric-reducing power. nih.govbegellhouse.com These activities are crucial as they indicate the potential of these compounds to mitigate oxidative stress by neutralizing free radicals and reducing oxidized species.

Interactive Table 1: Antioxidant Activity of Diploschistes ocellatus Extracts

| Extraction Solvent | Assay | IC50 Value (mg/mL) | Reference |

| Methanol | DPPH Radical Scavenging | 0.029 | nih.govbegellhouse.com |

| Methanol | Iron-Chelating Power | 0.425 | nih.govbegellhouse.com |

| Acetone | Ferric-Reducing Power | 0.118 | nih.govbegellhouse.com |

Cytotoxic Activity of Diploschistes ocellatus Extracts

The cytotoxic potential of Diploschistes species has also been a subject of investigation, with studies focusing on their effects on various cancer cell lines. Fractions from D. ocellatus have shown notable cytotoxicity against human breast cancer cell lines, including MCF-7, T-47D, and MDA-MB-231.

In one study, different solvent fractions of D. ocellatus were tested, and the acetone and ethyl acetate fractions were found to be the most potent. The acetone fraction, in particular, exhibited significant cytotoxic effects against MCF-7 and T-47D cell lines. Subsequent chemical analysis of this active fraction led to the isolation of stictic acid, a depsidone, suggesting it is a significant contributor to the observed cytotoxicity. While depsides and depsidones are known for their strong cytotoxic effects, the specific role of this compound in this context remains to be fully elucidated.

Interactive Table 2: Cytotoxic Activity of Diploschistes ocellatus Fractions on Breast Cancer Cell Lines

| Fraction | Cell Line | IC50 Value (µg/mL) | Reference |

| Acetone | MCF-7 | 80.87 | |

| Acetone | T-47D | 81.20 | |

| Acetone | MDA-MB-231 | 144.36 | |

| Ethyl Acetate | MCF-7 | 81.23 | |

| Ethyl Acetate | T-47D | 102.88 | |

| Ethyl Acetate | MDA-MB-231 | 114.41 |

Antimicrobial and Antifungal Activity

The antimicrobial properties of Diploschistes extracts have been documented, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi. proquest.com Studies on D. ocellatus extracts have demonstrated a broad spectrum of inhibition. The methanol and acetone extracts of Squamarina cartilaginea (tested alongside D. ocellatus) showed the highest activity against Enterococcus faecalis, while the powdered material of Flavoparmelia caperata was most effective against Staphylococcus aureus. proquest.com

Interactive Table 3: Antimicrobial Activity of Lichen Extracts (including Diploschistes ocellatus)

| Lichen Species & Extract | Test Organism | Activity Metric | Result | Reference |

| Squamarina cartilaginea (Methanol) | Enterococcus faecalis | Inhibition Zone | 29.5 mm | proquest.com |

| Squamarina cartilaginea (Acetone) | Enterococcus faecalis | Inhibition Zone | 27.5 mm | proquest.com |

| Flavoparmelia caperata (Quencher) | Staphylococcus aureus | Inhibition Zone | 25.5 mm | proquest.com |

| Squamarina cartilaginea (Methanol) | Enterobacter cloacae | MIC | 125 µg/mL | proquest.com |

| Squamarina cartilaginea (Methanol) | Staphylococcus aureus | MIC | 125 µg/mL | proquest.com |

Ecological and Chemotaxonomic Significance of Diploschistesic Acid

Role in Lichen Adaptation and Stress Tolerance

Lichens, including Diploschistes species, inhabit diverse and often extreme environments. mdpi.comnih.gov Their ability to survive under harsh conditions is attributed, in part, to the production of secondary metabolites like diploschistesic acid, which act as "biochemical tools" for defense and survival under stress. technologynetworks.com

Protection Against Environmental Stressors (e.g., Heavy Metals, UV Radiation)

Secondary metabolites in lichens can provide resistance to various environmental stressors. Some metabolites help lichens adapt to low pH substrates or high concentrations of toxic elements, such as heavy metals. technologynetworks.com Diploschistes muscorum, a species known to produce orsellinic and lecanoric acids which demonstrate high antioxidant activity, is capable of withstanding exceptionally high concentrations of toxic trace elements like Zn and Pb and is considered a hyperaccumulator. researchgate.net While the direct role of this compound specifically in heavy metal or UV radiation protection is not explicitly detailed in the provided search results, other lichen secondary metabolites are known to function as sunscreens, reducing UV wavelengths and acting as antioxidants, contributing to stress reduction. nih.govpensoft.net The heavy crystalline deposits on the thallus of D. muscorum might also offer protection, enhancing its resistance to extreme conditions, including X-rays. nih.govresearchgate.netpensoft.net

Contribution to Anti-Herbivore Defense

Lichen secondary chemicals are often assumed to have a defensive role against herbivores, similar to those found in higher plants. anu.edu.auresearchgate.net Studies have shown that these compounds can be toxic and antifeedant to invertebrates. researchgate.net For example, removal of secondary metabolites from certain lichens significantly increased their palatability to lichenivorous moth larvae, indicating that these compounds act as strong anti-herbivore agents. researchgate.net While this compound is listed as a lichen substance that can contribute to anti-herbivore defense, specific research detailing its direct impact on herbivores was not found within the provided snippets. anu.edu.aunih.gov

Indicator in Chemotaxonomy and Species Delimitation

The chemical composition of lichens, particularly the presence and concentration of secondary metabolites like this compound, is a valuable tool in chemotaxonomy for differentiating species and understanding phylogenetic relationships. lutzonilab.orgwikipedia.orgbritishlichensociety.org.uk

Differentiating Diploschistes Species (e.g., D. wui, D. scruposus, D. cinereocaesius)

This compound is a key secondary metabolite found in various Diploschistes taxa and is used in conjunction with other chemical and morphological characteristics for species identification. anbg.gov.aumdpi.com

Diploschistes scruposus : This species is characterized by its saxicolous habit, verrucose thallus, and the presence of lecanoric acid, with this compound being either a major component or absent, indicating chemical variation within the species. units.itlandcareresearch.co.nzanbg.gov.au Two chemodemes of D. scruposus are recognized based on the presence or absence of this compound alongside lecanoric acid. landcareresearch.co.nzanbg.gov.au

Diploschistes wui : A newly described species from Northwestern China, D. wui is distinguished by its thick bluish-gray thallus, octosporous asci, and the presence of lecanoric acid (major) and this compound (minor). researchgate.netingentaconnect.com This chemical profile, along with morphological features and ITS rDNA sequence analysis, supports its taxonomic distinctness. researchgate.netingentaconnect.com

Diploschistes cinereocaesius : This species is reported to contain lecanoric acid with traces of diploschistesic acids and differs from similar species like Xalocoa ocellata by its larger apothecia and chemistry. ingentaconnect.com

The presence or absence and the relative abundance of this compound, often alongside lecanoric acid, are crucial chemical markers used in thin-layer chromatography (TLC) and spot tests (like the Ba(OH)₂ test which gives a violet color with this compound) for the identification and differentiation of Diploschistes species. wikipedia.orgbritishlichensociety.org.ukunits.itlandcareresearch.co.nzanbg.gov.auingentaconnect.comscielo.brscielo.brrsc.org

| Species | This compound Status | Lecanoric Acid Status | Other Key Chemicals | Notes | Source(s) |

| Diploschistes scruposus | Major or Absent | Major | Orsellinic acid | Two recognized chemodemes | units.itlandcareresearch.co.nzanbg.gov.au |

| Diploschistes wui | Minor | Major | None specified | Also characterized by morphology, ITS | researchgate.netingentaconnect.com |

| D. cinereocaesius | Traces | Present | None specified | Used to differentiate from X. ocellata | ingentaconnect.com |

| D. diacapsis | Present | Present | Orsellinic acid | Found in Tabernas Desert, Spain | mdpi.comrsc.org |

| D. muscorum | Present | Present | Orsellinic acid | Also contains orsellinic acid | mdpi.comresearchgate.net |

| D. norman | Present | Present | Orsellinic acid | Also contains orsellinic acid | mdpi.com |

Contribution to Phylogenetic Studies of the Genus Diploschistes

Chemical data, including the presence of orcinol (B57675) depsides like this compound, are integrated with morphological and molecular data (such as ITS and mtSSU sequences) to infer phylogenetic relationships within the genus Diploschistes. researchgate.netlutzonilab.orgresearchgate.net While some phylogenetic studies have supported the monophyly of Diploschistes, others have found the genus, in its broad circumscription, not to be monophyletic, particularly regarding the placement of species like D. ocellatus. researchgate.netunits.itwikipedia.org Chemical differences, such as the presence of β-orcinol depsidones in D. ocellatus compared to the dominance of orcinol depsides in Diploschistes s.str., have contributed to taxonomic revisions and the segregation of taxa into different genera or subgenera. researchgate.netanbg.gov.aulutzonilab.orgresearchgate.netunits.it Studies have revealed that for some taxa, like D. scruposus, molecular variability does not always correlate with chemical diversity. lutzonilab.org

Involvement in Biodeterioration Processes

Lichens, including Diploschistes scruposus, are known to contribute to the biodeterioration of stone and other materials through a combination of physical and chemical processes. researchgate.netamazonaws.comresearchgate.netnih.govnih.gov

Chemical damage caused by lichens involves the production of organic acids, which can decompose lithic constituents. nih.gov Diploschistes scruposus encrustations on monumental stonework have been analyzed, and their vibrational spectra show the presence of para-depside phenolic acids such as lecanoric acid and this compound, along with other compounds like calcium oxalate (B1200264) monohydrate. researchgate.netnih.gov The presence of these chemicals is associated with the destructive colonization and deleterious invasion of the stonework. researchgate.netnih.gov While oxalic acid is a major contributor to the biocorrosion of rocks and minerals by fungi and lichens, the specific role of this compound in the chemical weathering process requires further detailed investigation. researchgate.netamazonaws.comnih.gov However, its presence within the thallus of stone-colonizing Diploschistes species involved in biodeterioration suggests its potential indirect or direct involvement in these processes. researchgate.netnih.gov

Synthetic Approaches and Chemical Modifications of Diploschistesic Acid

Laboratory Synthesis Methodologies

Laboratory synthesis of organic compounds involves a series of controlled chemical reactions to build the target molecule from simpler starting materials. Various techniques and strategies are employed depending on the complexity of the molecule and the desired yield and purity. General organic synthesis techniques often include distillation, reflux, extraction, crystallization, and chromatography for purification and isolation of products. chemrevise.orgstonybrook.edu

One reported synthesis of diploschistesic acid dates back to 1959. rsc.org While the details of this specific synthesis are contained within the full paper, the existence of such a report indicates that laboratory methods for preparing this compound have been explored.

Novel Synthetic Routes and Reaction Pathways

Developing novel synthetic routes for complex natural products like this compound is an ongoing area of research in organic chemistry. Novel routes aim to improve efficiency, yield, selectivity, and sustainability compared to existing methods. This can involve exploring new reaction pathways, utilizing different catalysts, or designing convergent syntheses where smaller molecular fragments are assembled late in the process.

Designing a reaction pathway typically begins with identifying the target molecule and available starting materials. savemyexams.com Chemists then work backward through retrosynthetic analysis to determine the necessary steps and intermediates. Key considerations include the functional groups present and how they can be interconverted using known reactions. savemyexams.com For aromatic compounds, reactions like halogenation, nitration, hydrolysis, and reductions are common transformations utilized in synthetic pathways. scribd.com

While specific details on novel synthetic routes and reaction pathways solely for this compound from the recent search results are limited, the principles of organic synthesis, including the strategic interconversion of functional groups and the design of multi-step pathways, are universally applicable to the synthesis of such complex molecules. savemyexams.comscribd.com The 1959 synthesis by Seshadri and Venkatasubramanian represents an early established route. rsc.org

Potential for Chemical Derivatization for Structure-Activity Relationship Studies

Chemical derivatization involves modifying the structure of a compound to create a series of related molecules, often to investigate how changes in chemical structure affect biological activity. This is known as Structure-Activity Relationship (SAR) studies. By systematically altering different parts of the this compound molecule, researchers could potentially identify which functional groups or structural features are essential for any observed biological effects.

SAR studies are a common approach in drug discovery and chemical biology to optimize the properties of lead compounds. rsc.orgnih.govnih.gov This involves synthesizing analogs with variations in substituents, functional groups, or the core scaffold and then testing their activity. For a molecule like this compound, potential derivatization could involve modifications to the carboxylic acid group, the phenolic hydroxyl groups, or the aromatic rings.

For example, studies on other compound scaffolds, such as 2-morpholinobenzoic acid derivatives, have demonstrated how modifying different parts of the molecule (e.g., central ring substitution, alkyl heterocycle, methylation) can reveal optimal structural features for activity. rsc.org Similarly, chemical modifications to the sugar-phosphate backbone of RNA have been used to understand the structural requirements for enzyme activity in CRISPR systems, highlighting the utility of derivatization in understanding molecular interactions and activity. nih.gov The potential for chemical derivatization of this compound exists to explore its pharmacophore and potentially enhance or alter its biological properties for specific applications.

Future Research Directions

Elucidation of Detailed Biosynthetic Enzymes and Genetic Pathways

While depsides are known to be biosynthesized through the acetyl-polymalonyl pathway involving the oxidative coupling of phenolic units, the specific enzymes and detailed genetic pathways involved in the biosynthesis of diploschistesic acid remain to be fully elucidated. mdpi.comnih.gov Research in this area could focus on identifying the genes encoding the polyketide synthases and other enzymes responsible for the assembly of the orcinol (B57675) units and the formation of the depside ester bond in Diploschistes species. mdpi.comfrontiersin.org Techniques such as genome sequencing, transcriptome analysis, and enzyme characterization would be crucial for dissecting these pathways. Understanding the genetic basis could potentially enable the heterologous expression of these pathways for controlled production of this compound. mdpi.com

Comprehensive In Vitro Molecular Mechanism Studies of Bioactivities

This compound, like many lichen secondary metabolites, is known to possess various bioactivities, including potential allelopathic effects. mdpi.commaestrelab.com However, comprehensive in vitro studies detailing the molecular mechanisms underlying these activities are still needed. Future research should aim to investigate the specific cellular targets, signaling pathways, and molecular interactions through which this compound exerts its effects. This could involve using techniques such as cell-based assays, protein binding studies, and gene expression analysis to understand its impact at a molecular level. Such studies are essential for validating traditional uses and exploring potential pharmaceutical or ecological applications.

Investigation of Environmental Factors Influencing this compound Production and Accumulation

The production and accumulation of secondary metabolites in lichens can be significantly influenced by environmental factors such as light, temperature, moisture, and substrate composition. nih.govresearchgate.netjuniperpublishers.comactascientific.com While some studies suggest a link between environmental stress, such as heavy metal accumulation, and the production of secondary metabolites like this compound in Diploschistes muscorum, a comprehensive understanding of how various environmental factors regulate this compound synthesis and accumulation is lacking. uj.edu.pl Future research should involve controlled experiments to assess the impact of individual and combined environmental factors on this compound levels in different Diploschistes species. This could provide insights into the ecological role of this compound and inform strategies for optimizing its production in cultivation or biotechnology. nih.govnih.gov

Advanced Analytical Method Development for In Situ Quantification

Accurate quantification of this compound in lichen thalli and their surrounding environment is crucial for ecological studies and potential applications. While techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been used for lichen substance analysis, the development of more advanced in situ analytical methods could provide real-time, spatially resolved information on this compound distribution and concentration. anbg.gov.aushimadzu.com Future research could explore techniques such as in situ spectroscopy or advanced mass spectrometry imaging to quantify this compound directly within the lichen thallus or at the interface between the lichen and its substrate. rsc.orgnih.govnih.gov This would allow for a better understanding of its localization and potential release into the environment.

Comparative Studies with Analogous Depsides in Other Organisms

This compound belongs to the depside class of compounds, many of which are found in other lichen species and even some non-lichenized fungi and plants. mdpi.comresearchgate.net Comparative studies examining the biosynthesis, bioactivities, and ecological roles of this compound alongside analogous depsides from other organisms could provide valuable insights into the evolutionary history and functional diversity of this class of natural products. Research could involve comparing the genetic pathways, enzymatic mechanisms, and biological effects of similar depsides to identify common themes and unique aspects related to this compound. This comparative approach could also help in discovering novel bioactivities or understanding the ecological significance of depsides in different biological contexts.

Q & A

Q. What interdisciplinary approaches are effective for linking this compound’s chemistry to lichen evolutionary biology?

- Methodological Answer : Integrate phylogenomics (e.g., ITS sequencing) with metabolomics (LC-MS/MS profiling). Use ancestral state reconstruction to trace the acid’s evolutionary origin. Collaborate with mycologists for taxonomic validation and ecologists for habitat correlation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.